molecular formula C16H4F12N2O4 B12960449 2,2'-Dinitro-4,4',6,6'-tetrakis(trifluoromethyl)-1,1'-biphenyl

2,2'-Dinitro-4,4',6,6'-tetrakis(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12960449
M. Wt: 516.19 g/mol
InChI Key: YWHQFGCVZILILK-UHFFFAOYSA-N
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Description

2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of nitro groups and trifluoromethyl groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to specific proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dinitro-4,4’-biphenyl: Lacks the trifluoromethyl groups, resulting in different chemical properties.

    4,4’,6,6’-Tetrakis(trifluoromethyl)-1,1’-biphenyl: Lacks the nitro groups, affecting its reactivity and applications.

Uniqueness

2,2’-Dinitro-4,4’,6,6’-tetrakis(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific and industrial fields.

Properties

Molecular Formula

C16H4F12N2O4

Molecular Weight

516.19 g/mol

IUPAC Name

1-nitro-2-[2-nitro-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C16H4F12N2O4/c17-13(18,19)5-1-7(15(23,24)25)11(9(3-5)29(31)32)12-8(16(26,27)28)2-6(14(20,21)22)4-10(12)30(33)34/h1-4H

InChI Key

YWHQFGCVZILILK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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